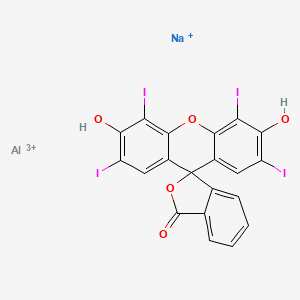
2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium sodium salt is a complex organic compound with the molecular formula C20H12AlI4NaO5 . It is known for its vibrant color and is commonly used as a dye in various applications. The compound is also referred to as Erythrosine Lake .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium sodium salt involves the iodination of fluorescein followed by the reaction with benzoic acid and aluminium sodium salt. The reaction conditions typically require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions in reactors where the raw materials are mixed and subjected to specific conditions to yield the desired product. The process includes steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can alter the structure of the compound, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different iodinated derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium sodium salt has several scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions and experiments.
Biology: Employed in staining techniques for microscopy to visualize biological tissues and cells.
Medicine: Investigated for its potential use in medical imaging and diagnostics.
Industry: Utilized in the manufacturing of colored products such as inks, paints, and cosmetics.
Wirkmechanismus
The mechanism of action of 2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium sodium salt involves its ability to absorb light at specific wavelengths, which gives it its characteristic color. The molecular targets and pathways involved include interactions with various biological molecules, leading to changes in their optical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erythrosine B: Another iodinated xanthene dye with similar properties but different applications.
Fluorescein: A related compound used extensively in fluorescence microscopy and medical diagnostics.
Rose Bengal: A similar dye used in biological staining and medical diagnostics.
Uniqueness
2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium sodium salt is unique due to its specific iodination pattern and its combination with aluminium sodium salt, which imparts distinct properties such as enhanced stability and specific color characteristics .
Eigenschaften
CAS-Nummer |
84501-53-1 |
|---|---|
Molekularformel |
C20H8AlI4NaO5+4 |
Molekulargewicht |
885.9 g/mol |
IUPAC-Name |
aluminum;sodium;3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H8I4O5.Al.Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;/q;+3;+1 |
InChI-Schlüssel |
JJJZCACNRYRZFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.[Na+].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




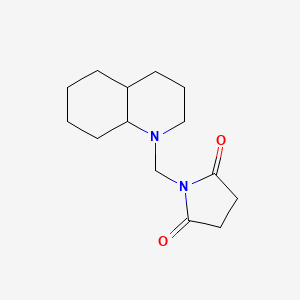
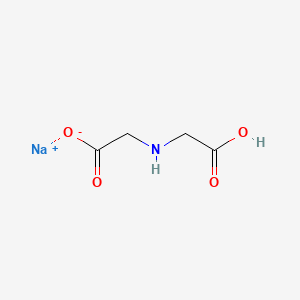
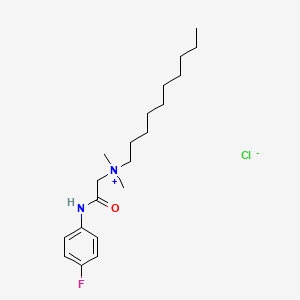
![(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one](/img/structure/B12699583.png)
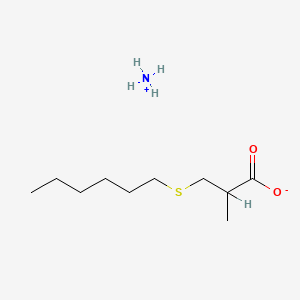
![(2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium chloride](/img/structure/B12699595.png)

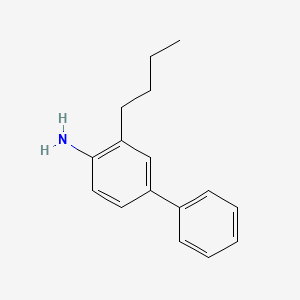

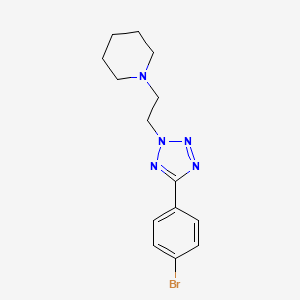
![2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B12699620.png)

